(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride
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Overview
Description
(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride is a chemical compound with a unique structure that includes a thiopyran ring with an amino group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride typically involves the reaction of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide with methanol in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group .
Scientific Research Applications
(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The sulfone group can participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: Similar structure but lacks the methanol group.
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride: Similar but with different functional groups
Uniqueness
(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolhydrochloride is unique due to the presence of both an amino group and a methanol group on the thiopyran ring.
Properties
IUPAC Name |
(4-amino-1,1-dioxothian-4-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S.ClH/c7-6(5-8)1-3-11(9,10)4-2-6;/h8H,1-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIUBWGZHXWNNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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